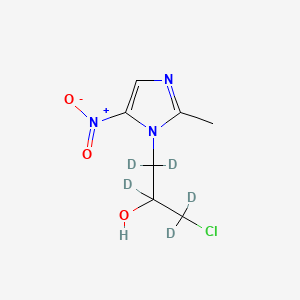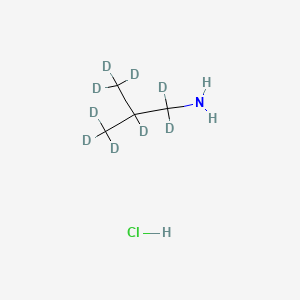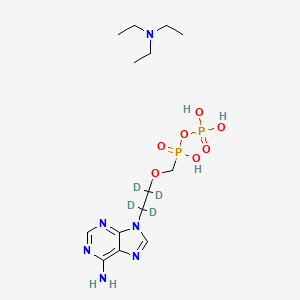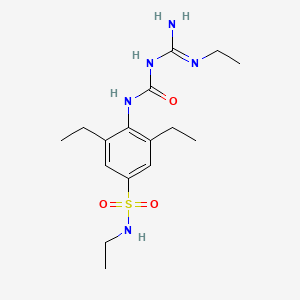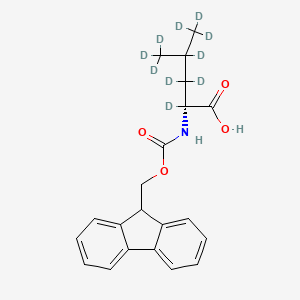
D-Leucine-N-fmoc-d10
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
D-Leucine-N-fmoc-d10: is a deuterium-labeled derivative of D-Leucine, where the hydrogen atoms are replaced with deuterium. This compound is often used in scientific research, particularly in the fields of chemistry and biology, due to its unique properties and applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of D-Leucine-N-fmoc-d10 involves the incorporation of deuterium into the D-Leucine molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process often involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production methods are optimized to minimize costs and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions: D-Leucine-N-fmoc-d10 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Various reagents, including halogens and alkylating agents, are used under controlled conditions
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced forms of the compound .
Scientific Research Applications
Chemistry: D-Leucine-N-fmoc-d10 is used in the synthesis of isotope-labeled peptides for mass spectrometry-based protein quantitation. Its deuterium labeling allows for precise quantitation and analysis of peptides .
Biology: In biological research, this compound is used as a tracer to study metabolic pathways and protein interactions. Its stable isotope labeling provides valuable insights into biological processes .
Medicine: The compound is used in drug development to study the pharmacokinetics and metabolic profiles of pharmaceuticals. Deuterium labeling helps in understanding the behavior of drugs in the body .
Industry: In industrial applications, this compound is used in the production of labeled compounds for various research and development purposes. Its unique properties make it valuable in the synthesis of complex molecules .
Mechanism of Action
The mechanism of action of D-Leucine-N-fmoc-d10 involves its incorporation into peptides and proteins. The deuterium labeling allows for precise tracking and analysis of these molecules in various biological and chemical processes. The compound interacts with molecular targets and pathways involved in protein synthesis and metabolism .
Comparison with Similar Compounds
- N- (9-Fluorenylmethoxycarbonyl)-L-leucine-d10
- Fmoc-Leu-OH-d10
- Fmoc-Ala-OH-2,3,3,3-d4
- Fmoc-Phe-OH-15N
Comparison: D-Leucine-N-fmoc-d10 is unique due to its specific deuterium labeling, which provides distinct advantages in research applications. Compared to similar compounds, it offers higher precision in quantitation and analysis, making it a valuable tool in scientific research .
Properties
Molecular Formula |
C21H23NO4 |
|---|---|
Molecular Weight |
363.5 g/mol |
IUPAC Name |
(2R)-2,3,3,4,5,5,5-heptadeuterio-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(trideuteriomethyl)pentanoic acid |
InChI |
InChI=1S/C21H23NO4/c1-13(2)11-19(20(23)24)22-21(25)26-12-18-16-9-5-3-7-14(16)15-8-4-6-10-17(15)18/h3-10,13,18-19H,11-12H2,1-2H3,(H,22,25)(H,23,24)/t19-/m1/s1/i1D3,2D3,11D2,13D,19D |
InChI Key |
CBPJQFCAFFNICX-GLMKPSESSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


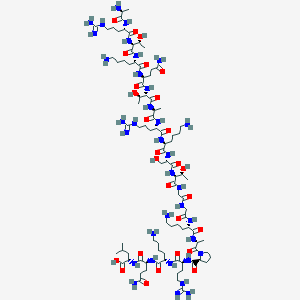
![9-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3H-purine-6-thione](/img/structure/B12408333.png)

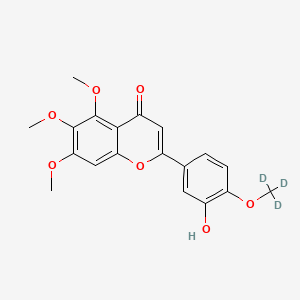
![1-[(2R,5R)-4-hydroxy-5-(morpholin-4-ylmethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12408346.png)
